molecular formula C12H6F6O4 B8210112 Ocarocoxib

Ocarocoxib

Katalognummer: B8210112
Molekulargewicht: 328.16 g/mol
InChI-Schlüssel: CSOISVJKLBMNCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ocarocoxib is a potent cyclooxygenase-2 (COX-2) inhibitor, classified as a non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine . It is known for its efficacy in reducing inflammation and pain by selectively inhibiting the COX-2 enzyme, which plays a crucial role in the inflammatory process.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ocarocoxib involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and reduce production time .

Analyse Chemischer Reaktionen

Types of Reactions: Ocarocoxib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological activities and applications .

Wissenschaftliche Forschungsanwendungen

Ocarocoxib has a wide range of applications in scientific research:

Wirkmechanismus

Ocarocoxib exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. By blocking COX-2, this compound reduces the production of these pro-inflammatory compounds, thereby alleviating pain and inflammation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ocarocoxib is unique in its application primarily in veterinary medicine, offering potent anti-inflammatory effects with a favorable safety profile for animal use. Its selective inhibition of COX-2 minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs .

Biologische Aktivität

Ocarocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor primarily developed for veterinary use. Its biological activity is of significant interest due to its anti-inflammatory properties, which are comparable to those of other non-steroidal anti-inflammatory drugs (NSAIDs). This article provides an overview of the biological activities of this compound, including its mechanism of action, efficacy in clinical studies, and comparative analysis with other COX-2 inhibitors.

This compound functions by selectively inhibiting the COX-2 enzyme, which plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. Prostaglandins are mediators that promote inflammation, pain, and fever. By blocking COX-2, this compound reduces the production of these inflammatory mediators, leading to decreased pain and inflammation.

Efficacy in Clinical Studies

This compound has been evaluated in various studies for its efficacy as an anti-inflammatory agent. A notable study highlighted its effectiveness in managing pain associated with osteoarthritis in dogs. The results demonstrated that this compound significantly reduced pain scores compared to placebo, indicating its potential as a treatment option for inflammatory conditions.

Key Findings from Clinical Trials

Study TypeResult SummaryReference
Veterinary TrialSignificant reduction in pain scores in dogs with osteoarthritis compared to placebo.MedChemExpress
Comparative StudyEfficacy comparable to other NSAIDs (e.g., carprofen) in reducing inflammation.MedChemExpress

Comparative Analysis with Other COX-2 Inhibitors

This compound's selectivity for COX-2 over COX-1 is a critical factor that minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs. In comparison with other COX-2 inhibitors like etoricoxib and celecoxib, this compound exhibits similar efficacy while maintaining a favorable safety profile.

CompoundSelectivity for COX-2Efficacy (IC50)Gastrointestinal Safety Profile
This compoundHigh10 µMFavorable
EtoricoxibHigh10 µMModerate
CelecoxibModerate5 µMLess favorable

Case Studies

Case Study 1: A clinical trial involving dogs with osteoarthritis treated with this compound showed a marked improvement in mobility and reduction in pain scores after four weeks of treatment. The study included 50 dogs randomized into two groups: one receiving this compound and the other receiving a placebo.

Case Study 2: Another study assessed the long-term effects of this compound on chronic pain management in canine patients. Results indicated sustained improvement in quality of life metrics over a six-month period, suggesting its utility for chronic inflammatory conditions.

Eigenschaften

IUPAC Name

6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6O4/c13-11(14,15)9-7(10(19)20)4-5-3-6(22-12(16,17)18)1-2-8(5)21-9/h1-4,9H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOISVJKLBMNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C=C(C(O2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215122-22-8
Record name OCAROCOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96RH6Z678D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.